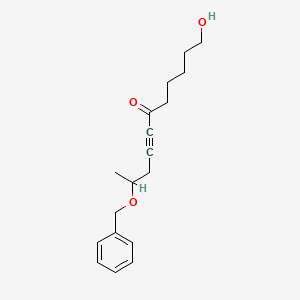
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of benzyl bromide and a suitable base to introduce the benzyloxy group, followed by the formation of the alkyne through a coupling reaction, such as the Sonogashira coupling . The hydroxyl group can be introduced through a selective oxidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to an alkene or an alkane using hydrogenation reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues . The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but lacks the alkyne and hydroxyl groups.
2-(Benzyloxy)phenol: Contains a phenol group instead of the alkyne and hydroxyl groups.
Uniqueness
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one is unique due to the presence of all three functional groups (benzyloxy, hydroxyl, and alkyne) in a single molecule
Properties
CAS No. |
826994-53-0 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
11-hydroxy-2-phenylmethoxyundec-4-yn-6-one |
InChI |
InChI=1S/C18H24O3/c1-16(21-15-17-10-4-2-5-11-17)9-8-13-18(20)12-6-3-7-14-19/h2,4-5,10-11,16,19H,3,6-7,9,12,14-15H2,1H3 |
InChI Key |
HFHBGLDWDCZZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CC(=O)CCCCCO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


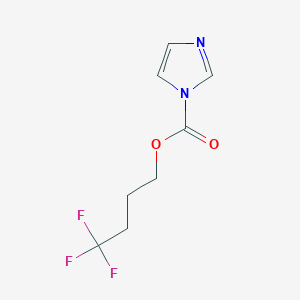
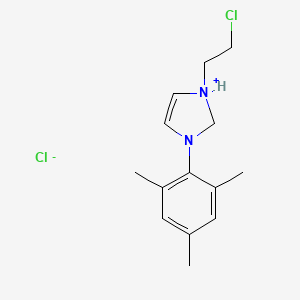
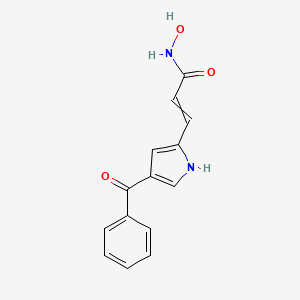
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
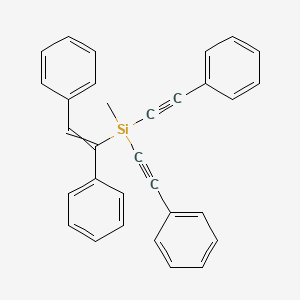
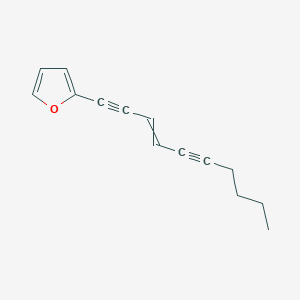
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
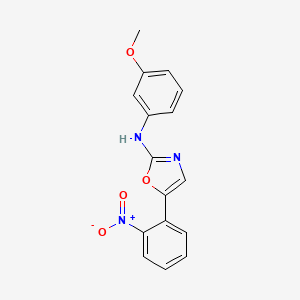
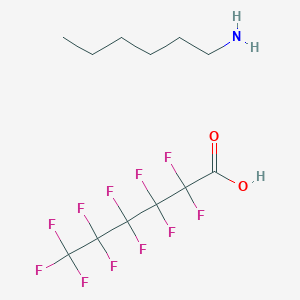
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
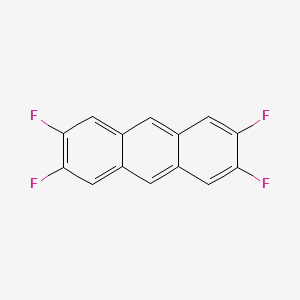
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
